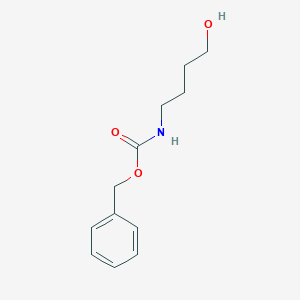













|
REACTION_CXSMILES
|
O[N:2]1C(=O)C2=CC=CC=C2C1=O.[OH:13][CH2:14][CH2:15][CH2:16][CH2:17][NH:18][C:19](=[O:28])[O:20][CH2:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CC(OC(/N=N/C(OC(C)C)=O)=O)C>ClCCl.C1(C)C=CC=CC=1>[NH2:2][O:13][CH2:14][CH2:15][CH2:16][CH2:17][NH:18][C:19](=[O:28])[O:20][CH2:21][C:22]1[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=1
|


|
Name
|
|
|
Quantity
|
3.36 g
|
|
Type
|
reactant
|
|
Smiles
|
ON1C(C=2C(C1=O)=CC=CC2)=O
|
|
Name
|
|
|
Quantity
|
4.18 g
|
|
Type
|
reactant
|
|
Smiles
|
OCCCCNC(OCC1=CC=CC=C1)=O
|
|
Name
|
|
|
Quantity
|
7.41 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
5.68 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)OC(=O)/N=N/C(=O)OC(C)C
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)OC(=O)/N=N/C(=O)OC(C)C
|
|
Name
|
crude product
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The ice bath was removed
|
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction was concentrated under reduced pressure
|
|
Type
|
DISSOLUTION
|
|
Details
|
the resulting residue was dissolved in ethanol (200 proof, 100 mL)
|
|
Type
|
ADDITION
|
|
Details
|
Hydrazine (1.98 g, 35% in water) was added
|
|
Type
|
STIRRING
|
|
Details
|
the reaction was stirred for 6 hours
|
|
Duration
|
6 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was cooled in the freezer
|
|
Type
|
CUSTOM
|
|
Details
|
the resulting solid was removed by filtration
|
|
Type
|
WASH
|
|
Details
|
The solid was washed with ethanol (50 mL)
|
|
Type
|
CONCENTRATION
|
|
Details
|
The combined filtrate was concentrated under reduced pressure and diethyl ether (100 mL)
|
|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
CUSTOM
|
|
Details
|
Insoluble impurities were removed by filtration and 2.0 M HCl in ether (10 mL)
|
|
Type
|
ADDITION
|
|
Details
|
was added to the solution
|
|
Type
|
CUSTOM
|
|
Details
|
A precipitate formed immediately
|
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux temperature for one hour
|
|
Duration
|
1 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to room temperature
|
|
Type
|
FILTRATION
|
|
Details
|
the solid product was recovered by filtration
|
|
Type
|
WASH
|
|
Details
|
washed with toluene
|
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NOCCCCNC(OCC1=CC=CC=C1)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.76 g | |
| YIELD: CALCULATEDPERCENTYIELD | 84.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |